molecular formula C9H8N2O3 B8811409 Methyl 2-cyano-6-methoxyisonicotinate

Methyl 2-cyano-6-methoxyisonicotinate

Cat. No. B8811409
M. Wt: 192.17 g/mol
InChI Key: FXWZHLVJDHXTFX-UHFFFAOYSA-N
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Patent
US09029370B2

Procedure details

Under N2, methyl 2-chloro-6-methoxyisonicotinate (CAS 42521-10-8) (3.97 g, 19.7 mmol, Eq: 1.00), zinc cyanide (2.77 g, 23.6 mmol, Eq: 1.2) and Tetrakis-triphenylphosphin-palladium (1.14 g, 985 μmol, Eq: 0.05) were mixed in DMF (67.5 ml). The RM was stirred under microwave at 160° C. for 30 minutes. Control with LC-MS: the reaction was finished.
Quantity
3.97 g
Type
reactant
Reaction Step One
[Compound]
Name
Tetrakis-triphenylphosphin palladium
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
67.5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
2.77 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:14][N:15](C=O)C>[C-]#N.[Zn+2].[C-]#N>[C:14]([C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6])#[N:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)OC
Name
Tetrakis-triphenylphosphin palladium
Quantity
1.14 g
Type
reactant
Smiles
Name
Quantity
67.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
2.77 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The RM was stirred under microwave at 160° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(N1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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